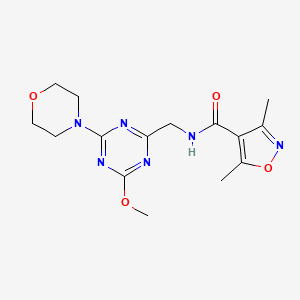
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H20N6O4 and its molecular weight is 348.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article delves into the synthesis, characterization, and biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Morpholino Group : Enhances solubility and biological activity.
- Triazine Moiety : Known for diverse biological activities.
- Isoxazole Ring : Imparts unique chemical properties.
The molecular formula is C13H16N4O3 with a molecular weight of approximately 284.30 g/mol. The structure can be visualized using chemical drawing software for detailed analysis.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the triazine core.
- Introduction of the morpholino group.
- Coupling with the isoxazole derivative.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study evaluated its antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| HCT116 | 3.7 | Comparable to doxorubicin |
| MCF7 | 1.2 | More potent than etoposide |
| HEK293 | 5.3 | Moderate activity |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction.
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Proliferation : By interfering with DNA synthesis.
- Induction of Apoptosis : Through activation of caspases and disruption of mitochondrial membrane potential.
- Targeting Specific Pathways : Such as those involved in angiogenesis and metastasis.
Case Studies
In a recent investigation published in MDPI, derivatives of this compound were tested for their biological activity:
-
Study on Antiproliferative Effects :
- Compounds showed varying degrees of inhibition across different cancer types.
- Notably, one derivative demonstrated an IC50 value of 2.2 µM against a panel of cancer cell lines.
-
Selectivity Studies :
- The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, indicating a favorable therapeutic index.
属性
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c1-9-12(10(2)25-20-9)13(22)16-8-11-17-14(19-15(18-11)23-3)21-4-6-24-7-5-21/h4-8H2,1-3H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIAGSRLGZCFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














